molecular formula C15H15NO5S B5887399 N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5887399
M. Wt: 321.3 g/mol
InChI Key: OQURZPLYTYNDCR-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide compound known for its potential therapeutic activities. The sulfonamide class includes various molecules with significant biological activities, including antitumor, antibacterial, and enzyme inhibitory properties. These compounds' activities are attributed to their unique structural features, enabling them to interact with biological targets.

Synthesis Analysis

The synthesis of sulfonamide compounds, including this compound derivatives, often involves coupling aniline derivatives with sulfonyl chlorides in basic aqueous media or other suitable conditions. For example, the synthesis of related sulfonamide compounds was achieved by coupling 5-chloro-2-methoxyaniline with various aryl sulfonyl chlorides, followed by reactions with electrophiles at room temperature to introduce different substituents and achieve desired structural variations (Aziz‐ur‐Rehman et al., 2013).

Molecular Structure Analysis

Structural characterizations of sulfonamide compounds are typically conducted using spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. These techniques allow for the determination of the molecular structure, including the confirmation of the sulfonamide linkage and other functional groups' positions. For instance, the structure of a closely related sulfonamide compound was confirmed based on IR, 1H-NMR, 13C-NMR, and mass spectral data, underscoring the importance of these analytical methods in understanding the molecular structure (Hayun et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it is used. For example, if this compound were used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling this compound to avoid potential health risks .

Future Directions

The future research directions for this compound could involve further studies to understand its properties and potential applications. For example, it could be investigated for its potential uses in medicine, materials science, or other fields .

properties

IUPAC Name

N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-13-5-3-2-4-12(13)16-22(17,18)11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQURZPLYTYNDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301326353
Record name N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727446
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

461448-37-3
Record name N-(2-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301326353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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